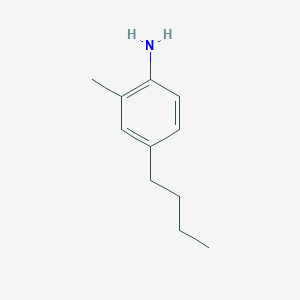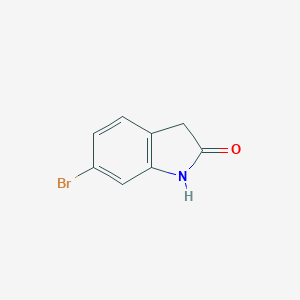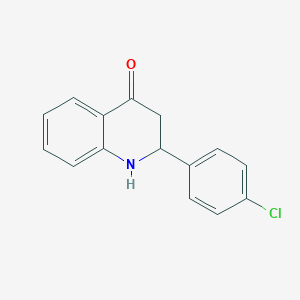
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a bioactive molecule that has been studied for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one are diverse. The compound has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the activity of protein kinases. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its diverse range of activities. The compound has been reported to exhibit anticancer, antifungal, antimicrobial, anti-inflammatory, and antioxidant activities, making it a versatile molecule for various research applications. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Future Directions
There are several future directions for the research on 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the potential applications of this compound is in the development of novel anticancer drugs. The compound has been shown to induce apoptosis in cancer cells and inhibit the activity of protein kinases, which are key targets for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical settings. Another future direction is in the development of novel antimicrobial agents. The compound has been reported to exhibit antimicrobial activity against various pathogens, including bacteria and fungi. Further studies are needed to determine the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved by using various methods. One of the most commonly used methods is the Povarov reaction. This reaction involves the condensation of an aniline, an aldehyde, and an alkene or alkyne in the presence of a Lewis acid catalyst. Other methods include the Friedlander synthesis, the Skraup synthesis, and the Bischler-Napieralski reaction.
Scientific Research Applications
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes. The compound has been found to inhibit the activity of several protein kinases, including EGFR, VEGFR, and PDGFR.
properties
CAS RN |
147463-98-7 |
|---|---|
Product Name |
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one |
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
InChI Key |
MNTVARPFUBYZFP-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
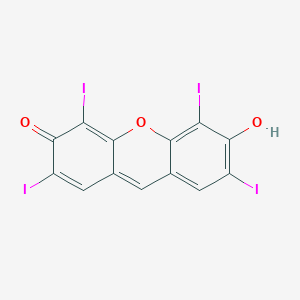
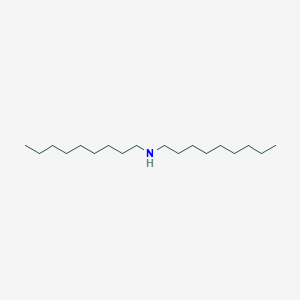
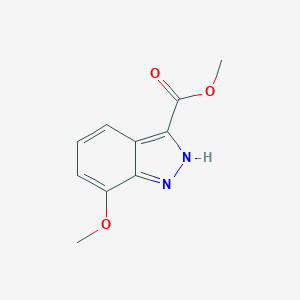
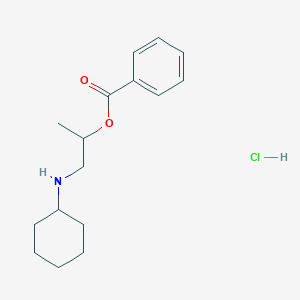
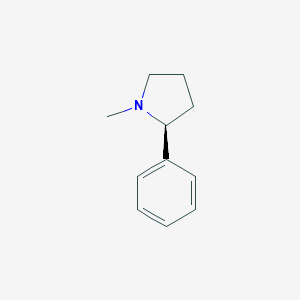
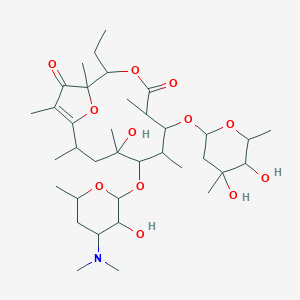
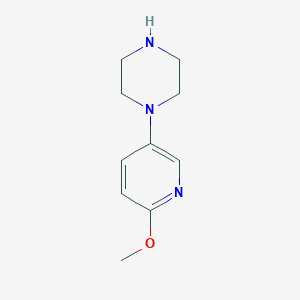
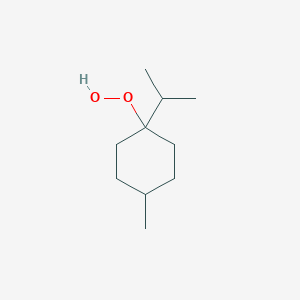

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
